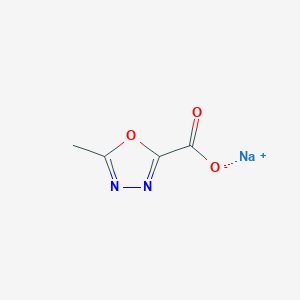
Sodium 5-methyl-1,3,4-oxadiazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-methyl-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound that contains nitrogen and oxygen atoms within its five-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-methyl-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid with sodium hydroxide to form the sodium salt . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: Sodium 5-methyl-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Sodium 5-methyl-1,3,4-oxadiazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, facilitating the creation of complex molecules.
Biology: The compound’s derivatives have shown potential in biological studies, including antimicrobial and antiviral research
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 5-methyl-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivatives used .
Comparison with Similar Compounds
1,2,4-Oxadiazole: Another oxadiazole derivative with similar structural features but different chemical properties.
1,3,4-Oxadiazole-2-carboxylic acid: The parent compound from which sodium 5-methyl-1,3,4-oxadiazole-2-carboxylate is derived
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its sodium salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Biological Activity
Sodium 5-methyl-1,3,4-oxadiazole-2-carboxylate is a compound belonging to the oxadiazole family, which is recognized for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of Oxadiazole Compounds
Oxadiazoles are a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their varied biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound specifically has shown promise in several areas of biomedical research.
Target Interactions
This compound interacts with multiple biological targets:
- Enzymatic Inhibition : It has been reported to inhibit key enzymes such as thymidylate synthase and topoisomerase II. These enzymes are crucial for DNA synthesis and cell division, making them significant targets in cancer therapy.
- Cell Signaling Modulation : The compound modulates various cell signaling pathways that influence gene expression and cellular metabolism. This modulation can lead to apoptosis in cancer cells.
Biochemical Pathways
The compound's anti-infective properties are linked to its ability to disrupt specific biochemical pathways essential for the survival of pathogens. This disruption is achieved through the inhibition of metabolic processes critical for nucleic acid synthesis.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 - 32 μg/mL |
| Escherichia coli | 64 - 256 mg/mL |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 4 - 32 μg/mL |
These results indicate that the compound is significantly more effective than standard antibiotics like chloramphenicol .
Anticancer Activity
Research has highlighted the anticancer potential of this compound through its cytotoxic effects on various cancer cell lines:
The compound has been shown to induce apoptosis in a dose-dependent manner across these cell lines, highlighting its potential as a therapeutic agent in oncology .
Case Studies
Recent studies have explored the therapeutic applications of this compound in treating neurodegenerative diseases such as Alzheimer's disease. As an O-GlcNAcase inhibitor, it may help mitigate tau-mediated neurodegeneration associated with tauopathies .
Properties
Molecular Formula |
C4H3N2NaO3 |
|---|---|
Molecular Weight |
150.07 g/mol |
IUPAC Name |
sodium;5-methyl-1,3,4-oxadiazole-2-carboxylate |
InChI |
InChI=1S/C4H4N2O3.Na/c1-2-5-6-3(9-2)4(7)8;/h1H3,(H,7,8);/q;+1/p-1 |
InChI Key |
BPJCRCQHDKKZBR-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NN=C(O1)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















